1-(4-METHOXYPHENYL)-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE
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Overview
Description
1-(4-METHOXYPHENYL)-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the attachment of the tetrazolylbenzoyl moiety. Common reagents used in these reactions include:
Piperazine: The core structure.
4-Methoxyphenylboronic acid:
Tetrazole: For the formation of the tetrazolyl group.
Benzoyl chloride: For the benzoylation step.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalytic hydrogenation: To reduce intermediates.
Column chromatography: For purification.
Recrystallization: To obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-METHOXYPHENYL)-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Inhibiting enzymes involved in disease pathways.
Receptor binding: Binding to specific receptors to modulate biological responses.
Signal transduction: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYPHENYL)-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE: Similar structure but with a piperidine ring.
1-(4-METHOXYPHENYL)-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PYRROLIDINE: Similar structure but with a pyrrolidine ring.
Uniqueness
1-(4-METHOXYPHENYL)-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-27-18-8-6-16(7-9-18)23-10-12-24(13-11-23)19(26)15-2-4-17(5-3-15)25-14-20-21-22-25/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXBUEPHFUNYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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